Agarase

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Agarase is an enzyme that catalyzes the hydrolysis of agar, a polysaccharide found in the cell walls of red algae. Agar is composed of repetitive units of β-D-galactose and 3,6-anhydro-α-L-galactose. This compound is classified into two types based on the cleavage pattern: α-agarase and β-agarase. α-Agarase cleaves α-1,3 linkages to produce agarooligosaccharides, while β-agarase cleaves β-1,4 linkages to produce neoagarooligosaccharides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Agarase is typically produced by microorganisms such as bacteria found in seawater and marine sediments. The enzyme can be isolated and purified from these microorganisms through various biochemical techniques. The production process involves culturing the bacteria in a suitable medium, followed by enzyme extraction and purification using methods such as ammonium sulfate precipitation, dialysis, and chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Marine bacteria such as Pseudoalteromonas, Vibrio, and Flammeovirga are commonly used for this purpose. The fermentation process is optimized to enhance enzyme yield, and the enzyme is subsequently purified using techniques like ultrafiltration and ion-exchange chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Agarase primarily catalyzes the hydrolysis of agarose, breaking down the polysaccharide into smaller oligosaccharides. The enzyme does not typically undergo oxidation, reduction, or substitution reactions. Instead, it specifically targets the glycosidic bonds within the agarose structure .

Common Reagents and Conditions: The hydrolysis reaction catalyzed by this compound requires specific conditions, including optimal pH and temperature. For instance, α-agarase from Catenovulum maritimus STB14 operates effectively at a temperature of 42°C and a pH of 7.5 . Common reagents used in the reaction include buffers to maintain the pH and salts to provide necessary ions for enzyme activity.

Major Products: The primary products of this compound-catalyzed hydrolysis are agarooligosaccharides and neoagarooligosaccharides. These oligosaccharides have various degrees of polymerization and are valuable for their biological activities .

Aplicaciones Científicas De Investigación

Agarase has a wide range of applications in scientific research and industry:

Biology: The enzyme is employed to recover DNA from agarose gels, a common technique in molecular biology.

Industry: this compound is used in the food industry to produce oligosaccharides with prebiotic properties.

Mecanismo De Acción

Agarase exerts its effects by hydrolyzing the glycosidic bonds in agarose. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic linkages, resulting in the formation of smaller oligosaccharides. The catalytic mechanism involves conserved residues in the active site of the enzyme, which facilitate the hydrolysis reaction . Molecular dynamics simulations have provided insights into the thermostability and catalytic efficiency of this compound .

Comparación Con Compuestos Similares

Agarase is unique in its ability to specifically hydrolyze agarose. Similar enzymes include:

Cellulase: Hydrolyzes cellulose into glucose.

Xylanase: Breaks down xylan into xylose.

Chitinase: Degrades chitin into N-acetylglucosamine.

Compared to these enzymes, this compound is specialized for agarose hydrolysis and produces unique oligosaccharides with distinct biological activities .

Propiedades

Número CAS |

37288-57-6 |

|---|---|

Fórmula molecular |

C69H138N12O18 |

Peso molecular |

1423.9 g/mol |

Nombre IUPAC |

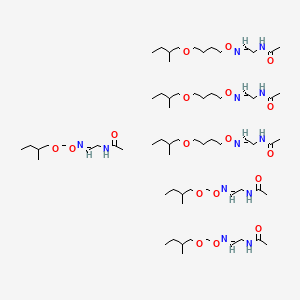

N-[2-[4-(2-methylbutoxy)butoxyimino]ethyl]acetamide;N-[2-(2-methylbutoxymethoxyimino)ethyl]acetamide |

InChI |

InChI=1S/3C13H26N2O3.3C10H20N2O3/c3*1-4-12(2)11-17-9-5-6-10-18-15-8-7-14-13(3)16;3*1-4-9(2)7-14-8-15-12-6-5-11-10(3)13/h3*8,12H,4-7,9-11H2,1-3H3,(H,14,16);3*6,9H,4-5,7-8H2,1-3H3,(H,11,13) |

Clave InChI |

PQTNFQUUTNQHGS-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCCCCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C.CCC(C)COCON=CCNC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[5-[5-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-one](/img/structure/B13387737.png)

![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)

![Ethyl (2S,5R)-1-Boc-5-[(benzyloxy)amino]piperidine-2-carboxylate](/img/structure/B13387772.png)

![4-methyl-N-[2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B13387786.png)

![[14C]Warfarin](/img/structure/B13387797.png)

![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

![[8-[2-(4-Acetyloxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B13387829.png)